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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral agents T-1105 and T-705
(favipiravir), focusing on their comparative efficacy supported by experimental data. Both are
pyrazinecarboxamide derivatives that function as broad-spectrum inhibitors of viral RNA-
dependent RNA polymerase (RdRp).

Mechanism of Action

Both T-1105 and T-705 are prodrugs that, once inside a host cell, are converted to their active
form, a ribonucleoside triphosphate (RTP). This active metabolite, T-1105-RTP or T-705-RTP
(favipiravir-RTP), is recognized by the viral RdRp as a purine nucleotide and is incorporated
into the nascent viral RNA strand. This incorporation can lead to lethal mutagenesis or chain
termination, thereby inhibiting viral replication. The metabolic activation is a multi-step process
initiated by cellular enzymes. While the core mechanism is the same, the efficiency of this
activation can vary between the two compounds depending on the cell line, which in turn
affects their relative potency.
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Caption: Metabolic activation pathway of T-1105 and T-705.

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/product/b1682577?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

In Vitro Efficacy

The in vitro antiviral activity of T-1105 and T-705 is highly dependent on the cell line used for

the assay. This is attributed to the differential efficiency of the host cell enzymes in converting
the prodrugs to their active RTP forms. In Madin-Darby Canine Kidney (MDCK) cells, T-1105
demonstrates superior antiviral activity, which correlates with higher intracellular levels of T-
1105-RTP compared to T-705-RTP.[1] Conversely, in A549, Vero, and HEK293T cells, T-705 is
generally more potent, as the conversion of T-1105-RMP to its diphosphate form is less

efficient in these cell lines.[1]
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In Vivo Efficacy

In animal models, the comparative efficacy of T-1105 and T-705 has been evaluated for several
viral diseases.

Foot-and-Mouth Disease Virus (Pigs)

In a study involving pigs infected with FMDV, oral administration of T-1105 at a dose of 400
mg/kg/day for 6 days effectively suppressed clinical signs of the disease, and reduced viremia
and viral shedding.

Phleboviruses (Hamsters)

In a hamster model of Punta Toro virus (PTV) infection, a virus that causes severe liver
disease, T-1106 (the ribonucleoside of T-1105) was found to be more effective at reducing
mortality than T-705. This suggests that T-1106 may be more effective in infections that
primarily target the liver. In contrast, T-705 was superior in a hamster model of Pichinde virus
(Arenavirus), which causes a more diffuse systemic infection.
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Experimental Protocols
In Vitro Antiviral Assay Workflow

The general workflow for determining the in vitro efficacy of antiviral compounds involves
several key steps, from cell preparation to data analysis. Common assays include the
Cytopathic Effect (CPE) Inhibition Assay, Plaque Reduction Assay, and Yield Reduction Assay.
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Caption: General workflow for in vitro antiviral efficacy testing.
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Detailed Methodology: Cytopathic Effect (CPE) Inhibition
Assay

o Cell Preparation: Seed a suitable cell line (e.g., Vero or MDCK cells) into 96-well microplates
at a density that will form a confluent monolayer within 24 hours.

o Compound Dilution: Prepare serial dilutions of T-1105 and T-705 in cell culture medium. A
typical concentration range would be from 0.1 to 100 pM.

¢ Infection: When the cell monolayer is confluent, remove the growth medium and add the
diluted compounds to the wells. Subsequently, add a standardized amount of virus (e.g., 100
TCIDso) to each well, except for the cell control wells. Include virus control wells (cells and
virus, no compound) and cell control wells (cells only).

 Incubation: Incubate the plates at 37°C in a 5% CO:z incubator for a period sufficient for the
virus to cause significant CPE in the virus control wells (typically 3-7 days).

o CPE Assessment: Observe the cell monolayers daily under an inverted microscope and
score the degree of CPE. Alternatively, at the end of the incubation period, cell viability can
be quantified using a colorimetric assay (e.g., MTS or neutral red uptake).

o Data Analysis: The 50% effective concentration (ECso) is calculated as the compound
concentration that reduces the viral CPE by 50%. The 50% cytotoxic concentration (CCso) is
determined in parallel on uninfected cells. The selectivity index (Sl) is then calculated as the
ratio of CCso to ECso.

Conclusion

Both T-1105 and T-705 (favipiravir) are potent broad-spectrum antiviral agents with a shared
mechanism of action. The choice between these two compounds for a specific application may
depend on the target virus and the cellular context. T-1105 has shown superior activity in
certain in vitro systems and against specific viruses like Chikungunya and Dengue.[2] However,
the cell-line dependency of its activation highlights the importance of selecting appropriate
experimental models for evaluation.[1] Further head-to-head in vivo studies across a wider
range of viral diseases are warranted to fully delineate the comparative therapeutic potential of
T-1105 and T-705.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [T-1105 vs. T-705 (Favipiravir): A Comparative Efficacy
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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